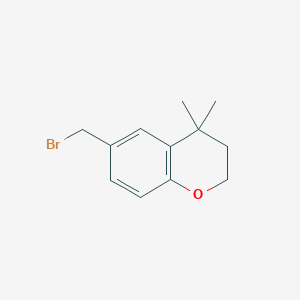
6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene is an organic compound belonging to the chroman family. Chromans are oxygen-containing heterocycles that are significant in medicinal chemistry due to their diverse biological activities. The bromomethyl group at the 6th position and the dimethyl groups at the 4th position of the chroman ring make this compound unique and potentially useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene can be synthesized through several methods. One common approach involves the cyclization of 3-alkoxybenzyl methyl ketones. Another method includes the reaction of 2,2-dimethyl-3-bromobutyric acid with 6-hydroxychromone. Additionally, the cyclization of 2-alkoxy-3-bromo-4,4-dimethylbutanone with aryl lithium reagents is also employed.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding chromanones or reduction to yield chromanols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromans, while oxidation and reduction reactions can produce chromanones and chromanols, respectively.
科学研究应用
6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
6-Bromo-4,4-dimethylthiochroman: Similar in structure but contains a sulfur atom instead of an oxygen atom in the chroman ring.
4,4-Dimethylchroman: Lacks the bromomethyl group, making it less reactive in certain chemical reactions.
6-Methyl-4,4-dimethylchroman: Contains a methyl group instead of a bromomethyl group, affecting its reactivity and biological activity.
Uniqueness
6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene is unique due to the presence of the bromomethyl group, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and pharmaceutical research.
属性
分子式 |
C12H15BrO |
|---|---|
分子量 |
255.15 g/mol |
IUPAC 名称 |
6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene |
InChI |
InChI=1S/C12H15BrO/c1-12(2)5-6-14-11-4-3-9(8-13)7-10(11)12/h3-4,7H,5-6,8H2,1-2H3 |
InChI 键 |
RHAPYAPDAQVPKU-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCOC2=C1C=C(C=C2)CBr)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
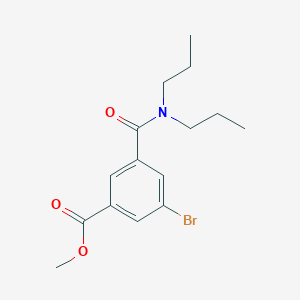
![3-Amino-4-benzoyl-5-[(prop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B8593130.png)
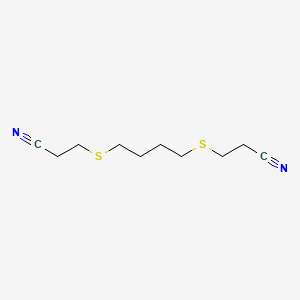
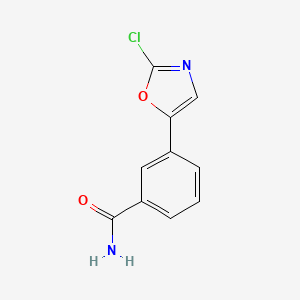
![5-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8593146.png)
![1-Ethynyl-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B8593151.png)
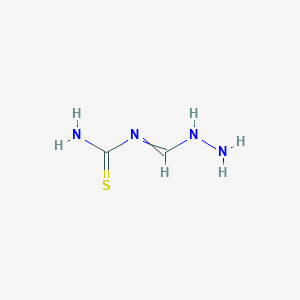

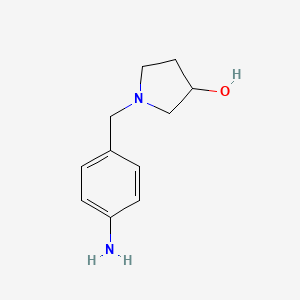
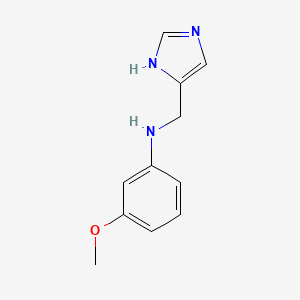
![4H-Thieno[2,3-b]thiopyran-4-one, 5,6-dihydro-, oxime](/img/structure/B8593191.png)
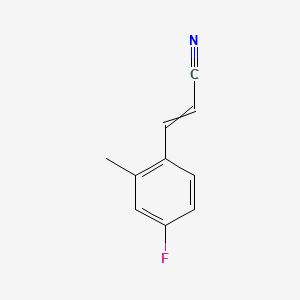
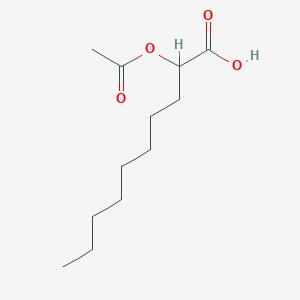
![N2-(benzo[d][1,3]dioxol-5-yl)pyridine-2,3-diamine](/img/structure/B8593226.png)
